4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as 4-(2-thienyl)-1,2,3,6-tetrahydropyridine, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria by interfering with their ability to form cell walls .
Biochemical Pathways
For example, they can interfere with the synthesis of nucleic acids and proteins, mitochondrial respiration, and de novo purine synthesis .
Pharmacokinetics
A related compound, tienilic acid, was found to be rapidly distributed in most of the essential organs and tissues, with the exception of the brain, after oral administration . Its elimination was fast and practically complete in 48 hours, primarily through biliary and urinary excretion .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The efficacy of similar compounds can be influenced by various factors, including the ph of the environment, the presence of other substances, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between thiophene-2-carboxaldehyde and a suitable amine under acidic or basic conditions. The reaction can be catalyzed by various agents such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Tetrahydropyridine: A six-membered nitrogen-containing heterocycle.
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which have been used in various applications.
Uniqueness
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTAYIPXDDGKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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